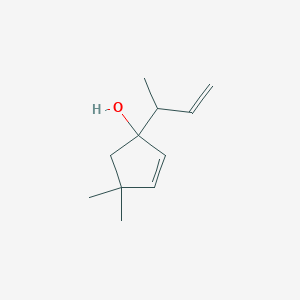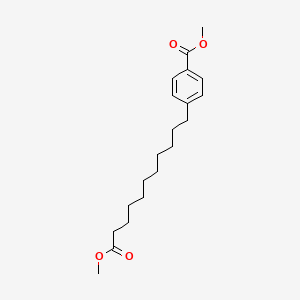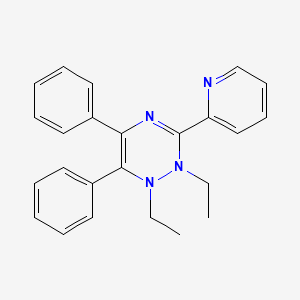
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes ethyl, phenyl, and pyridinyl groups attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazine Ring: Starting with a precursor such as a nitrile or an amine, the triazine ring can be formed through cyclization reactions.
Introduction of Substituents: The ethyl, phenyl, and pyridinyl groups can be introduced through various substitution reactions, often involving reagents like alkyl halides, aryl halides, and pyridine derivatives.
Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions may introduce various functional groups like halides, alkyls, or aryls.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with three nitrogen atoms in the ring.
2,4,6-Triphenyl-1,3,5-triazine: A triazine derivative with phenyl groups attached to the ring.
Pyridine Derivatives: Compounds containing the pyridine ring, similar to the pyridinyl group in the target compound.
Uniqueness
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine is unique due to its specific combination of ethyl, phenyl, and pyridinyl groups attached to the triazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
106145-61-3 |
|---|---|
Molekularformel |
C24H24N4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1,2-diethyl-5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C24H24N4/c1-3-27-23(20-15-9-6-10-16-20)22(19-13-7-5-8-14-19)26-24(28(27)4-2)21-17-11-12-18-25-21/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
KFDFBGMZYWUPBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(N=C(N1CC)C2=CC=CC=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)
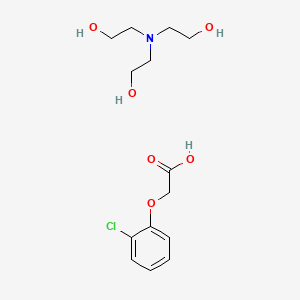
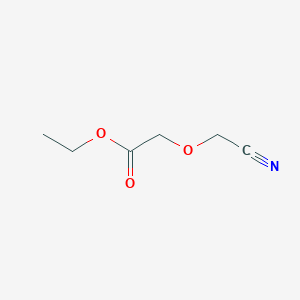
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
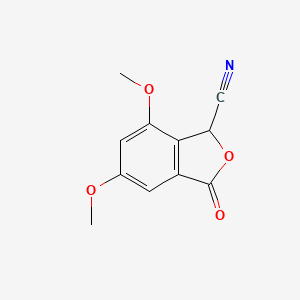
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
